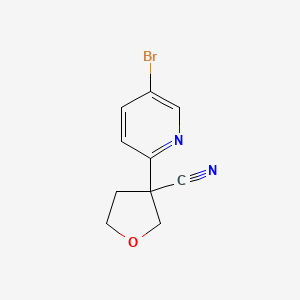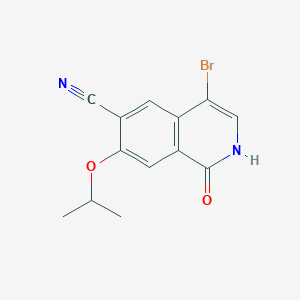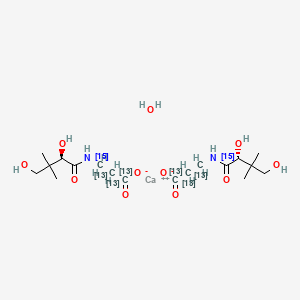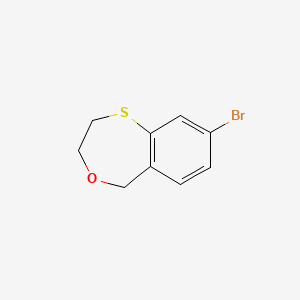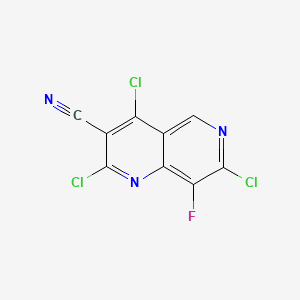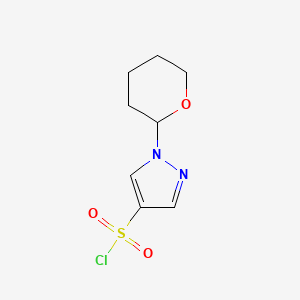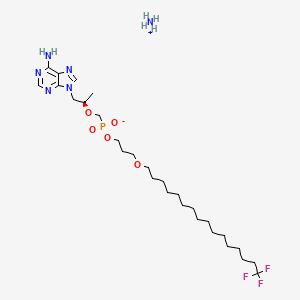![molecular formula C12H11F3N2O B13914341 [4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)
[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenemethanol is an organic compound with a complex structure that includes a trifluoromethyl group, a pyrazole ring, and a benzenemethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenemethanol typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be achieved by reacting 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride . The resulting intermediate is then subjected to lithiation and electrophilic trapping to introduce the trifluoromethyl group . The final step involves the coupling of the pyrazole derivative with benzenemethanol under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in benzenemethanol can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to modify the pyrazole ring or the benzenemethanol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring or the benzenemethanol moiety.
Scientific Research Applications
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenemethanol has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenemethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another compound with a trifluoromethyl group, used in organic synthesis and as an intermediate in the production of pharmaceuticals.
4-(Trifluoromethyl)benzyl alcohol: Similar in structure but lacks the pyrazole ring, used as a reagent in organic synthesis.
Uniqueness
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenemethanol is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C12H11F3N2O |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
[4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol |
InChI |
InChI=1S/C12H11F3N2O/c1-8-6-11(12(13,14)15)16-17(8)10-4-2-9(7-18)3-5-10/h2-6,18H,7H2,1H3 |
InChI Key |
DLVJBXMRMWTLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13914260.png)
![N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13914267.png)

![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)

![4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13914298.png)
